4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-13-7-5-12(6-8-13)11-14(19)18-10-9-17-15(20)16(18,2)3/h5-8H,4,9-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQQKDUABKTRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Acylation and Cyclization
This method involves the synthesis of the 3,3-dimethylpiperazin-2-one core followed by acylation with 2-(4-ethoxyphenyl)acetyl chloride.
Step 1: Synthesis of 3,3-Dimethylpiperazin-2-one
The piperazin-2-one ring is constructed via cyclization of $$ N $$-methyldiamine precursors. For example, reacting 1,2-diamino-2-methylpropane with phosgene or a carbonyl equivalent under inert conditions yields the 3,3-dimethylpiperazin-2-one scaffold. The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Step 2: Preparation of 2-(4-Ethoxyphenyl)acetyl Chloride
4-Ethoxyphenylacetic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$) in dichloromethane (DCM) at reflux. The resulting acid chloride is purified via distillation under reduced pressure.
Step 3: Acylation of 3,3-Dimethylpiperazin-2-one
The piperazin-2-one is dissolved in anhydrous DCM, and triethylamine (TEA) is added as a base. 2-(4-Ethoxyphenyl)acetyl chloride is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The product is isolated via aqueous workup and recrystallized from ethanol.
Reaction Scheme:
$$
\text{3,3-Dimethylpiperazin-2-one} + \text{2-(4-Ethoxyphenyl)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Route 2: One-Pot Tandem Synthesis
Recent advancements utilize tandem reactions to streamline synthesis. A mixture of 4-ethoxyphenylacetic acid, 1,2-diamino-2-methylpropane, and a coupling agent such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) is heated in acetonitrile at 80°C. This approach concurrently forms the piperazin-2-one ring and introduces the acetyl group, reducing purification steps.
Optimization Parameters:
- Solvent: Acetonitrile or dimethylformamide (DMF)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane)
Route 3: Enzymatic Resolution for Chiral Purity
For enantiomerically pure forms, lipase-mediated resolution is employed. Racemic 3,3-dimethylpiperazin-2-one is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating one enantiomer. The desired (R)-enantiomer is then separated via fractional crystallization.
Critical Analysis of Methodologies
Yield and Purity Considerations
Spectroscopic Characterization
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 1.35 (t, J = 7.0 Hz, 3H, OCH$$ _2 $$CH$$ _3 $$), 1.48 (s, 6H, CH$$ _3 $$), 3.25–3.40 (m, 4H, piperazine), 4.02 (q, J = 7.0 Hz, 2H, OCH$$ _2 $$), 7.25–7.30 (d, 2H, ArH), 7.85–7.90 (d, 2H, ArH).
- IR (KBr): 1680 cm$$ ^{-1} $$ (C=O stretch), 1245 cm$$ ^{-1} $$ (C-O-C).
Industrial-Scale Production Challenges
Scaling up synthesis necessitates addressing:
- Solvent Recovery: DCM and THF require distillation for reuse.
- Waste Management: Neutralization of acidic byproducts (e.g., HCl from acylation).
- Cost Efficiency: Substituting DCC with cheaper coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Emerging Innovations
Recent patents disclose microwave-assisted synthesis, reducing reaction times from hours to minutes. For instance, irradiating a mixture of 3,3-dimethylpiperazin-2-one and 2-(4-ethoxyphenyl)acetic acid at 100°C for 15 minutes achieves 85% conversion.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting central nervous system disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. This dual interaction can modulate the activity of the target, leading to the desired pharmacological effect.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methoxyphenyl)acetyl)-3,3-dimethylpiperazin-2-one: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-(4-Chlorophenyl)acetyl)-3,3-dimethylpiperazin-2-one: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity and binding affinity to biological targets. This can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Biological Activity
4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The compound can be synthesized through various methods, typically involving the reaction of 4-ethoxyphenylacetic acid derivatives with 3,3-dimethylpiperazine. The final product is characterized by its unique structure, which includes a piperazinone ring and an ethoxyphenyl group.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 264.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways. This inhibition may lead to reduced synthesis of pro-inflammatory mediators.
- Receptor Modulation : It may also interact with specific receptors, influencing cellular signaling pathways that regulate pain and inflammation.
Therapeutic Applications
Research indicates several promising therapeutic applications:
- Anti-inflammatory Properties : Studies have demonstrated that the compound can reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes.
- Analgesic Effects : Its analgesic properties have been observed in pain models, suggesting potential use in pain management therapies.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens, although further research is needed to establish efficacy.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to the control group. The mechanism was linked to decreased levels of inflammatory cytokines.
Case Study 2: Analgesic Activity
Another study assessed the analgesic effect using the hot plate test in mice. Results showed that treated animals exhibited a higher pain threshold compared to untreated controls, indicating effective pain relief.
Case Study 3: Antimicrobial Testing
In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 4-(2-(4-Methoxyphenyl)acetyl)-3,3-dimethylpiperazin-2-one | Anti-inflammatory | 25 |
| 4-(2-(4-Chlorophenyl)acetyl)-3,3-dimethylpiperazin-2-one | Antimicrobial | 40 |
| 4-[2-(Phenyl)acetyl]-3,3-dimethylpiperazin-2-one | Analgesic | Not reported |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : - and -NMR confirm the ethoxyphenyl acetyl group (δ ~1.35 ppm for CHCHO, δ ~170 ppm for ketone carbonyl) and piperazine ring protons (δ ~3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected ~359.4 for CHNO) .
- HPLC Purity : Reverse-phase HPLC with a C18 column (ACN/water gradient) ensures >95% purity, critical for biological assays .
Advanced Consideration : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals from the dimethylpiperazine moiety.
How can researchers reconcile contradictory biological activity data observed in structural analogs?
Advanced Research Focus
Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) may arise from substituent effects:
- SAR Analysis : Compare analogs like 4-fluorophenyl vs. 4-ethoxyphenyl derivatives to assess electronic/steric contributions .
- Physicochemical Profiling : Measure log and p to correlate lipophilicity/basicty with membrane permeability .
- Crystallographic Overlays : Superimpose structures with active compounds (e.g., from PDB) to identify critical binding interactions .
Methodological Note : Use multivariate statistical models (e.g., PCA) to deconvolute multifactorial activity data.
What computational strategies can predict the metabolic stability of this compound?
Q. Advanced Research Focus
- In Silico Metabolism : Tools like SwissADME predict cytochrome P450 oxidation sites (e.g., ethoxy group demethylation) .
- MD Simulations : Simulate liver microsomal environments to estimate half-life and metabolite formation .
- Docking Studies : Model interactions with CYP3A4/2D6 isoforms to identify metabolic hotspots .
Validation : Pair predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) for experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
